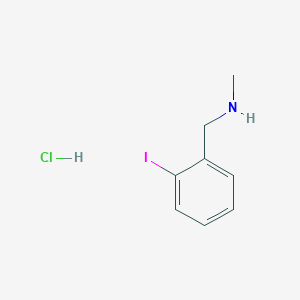
1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodophenyl)-N-methylmethanamine; hydrochloride, also known as 2C-I or 2,5-dimethoxy-4-iodophenethylamine, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine classes. It was first synthesized in 2003 by Alexander Shulgin and has gained popularity in recent years due to its hallucinogenic effects.
Aplicaciones Científicas De Investigación
1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been found to have affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have shown that 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride can induce altered states of consciousness, including visual and auditory hallucinations, changes in thought processes, and altered perception of time.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride is not fully understood, but it is thought to involve the activation of serotonin receptors in the brain. Specifically, it has been found to have high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. Activation of this receptor is thought to be responsible for the hallucinogenic effects of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride are not well understood, but studies have shown that it can induce altered states of consciousness, including visual and auditory hallucinations, changes in thought processes, and altered perception of time. It has also been found to increase heart rate and blood pressure, and can cause nausea and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride has advantages and limitations for lab experiments. One advantage is that it can induce altered states of consciousness, which can be useful for studying the effects of hallucinogenic drugs on the brain. However, one limitation is that it can be difficult to control the dosage and effects of the drug, which can make it challenging to conduct experiments that are both safe and effective.
Direcciones Futuras
For research on 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride include studying its effects on different serotonin receptors, as well as its interactions with other drugs. Additionally, further research is needed to determine the long-term effects of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride use, as well as its potential therapeutic applications. Finally, more research is needed to develop methods for safely and effectively administering 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride in laboratory settings.
Métodos De Síntesis
The synthesis of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride involves the reaction of 2,5-dimethoxyphenethylamine with iodine and hydroiodic acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. The final product is a white crystalline powder that is soluble in water.
Propiedades
IUPAC Name |
1-(2-iodophenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c1-10-6-7-4-2-3-5-8(7)9;/h2-5,10H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVQRNGYJVUJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

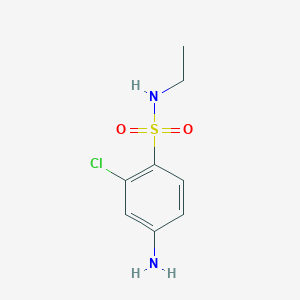
![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950755.png)
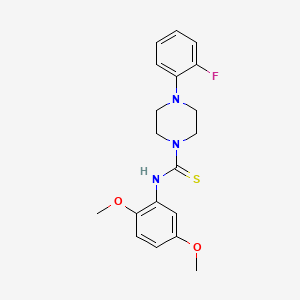
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2950758.png)
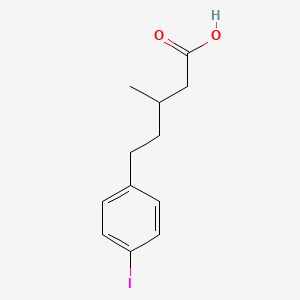
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide](/img/structure/B2950760.png)
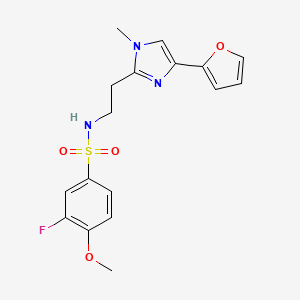

![3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2950767.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950768.png)


![2-(4-chlorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2950772.png)
![3-hydroxy-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2950774.png)